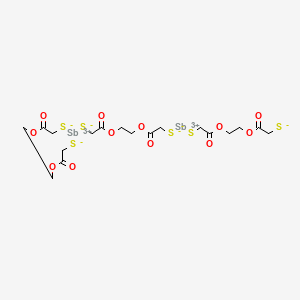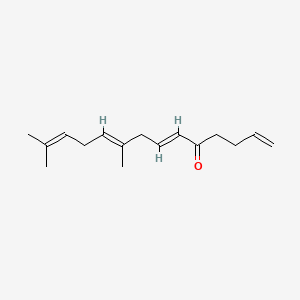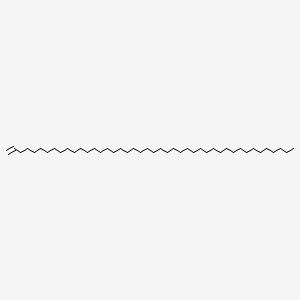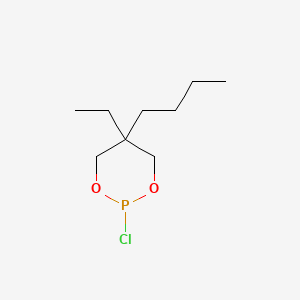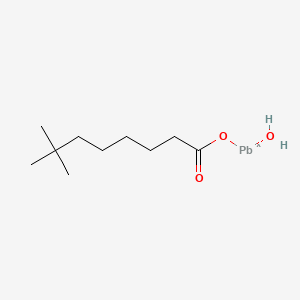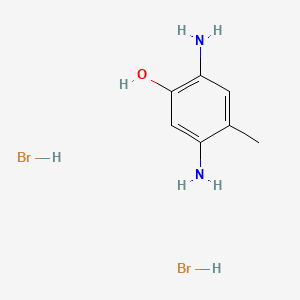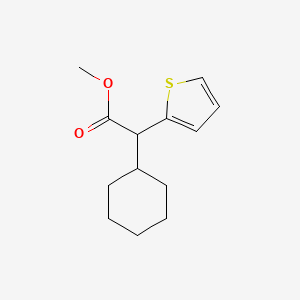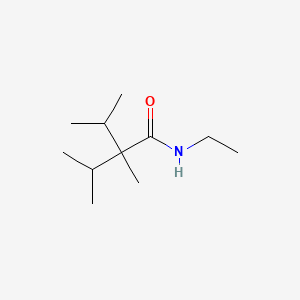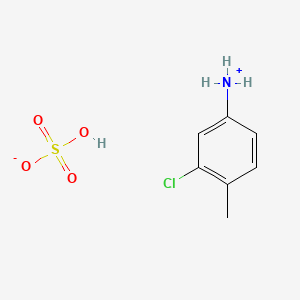
3-Chloro-4-methylanilinium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methylanilinium hydrogen sulphate is an organic compound with the molecular formula C7H10ClNO4S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylanilinium hydrogen sulphate typically involves the reaction of 3-chloro-4-methylaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Chloro-4-methylaniline+Sulfuric Acid→3-Chloro-4-methylanilinium hydrogen sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methylanilinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro compounds or quinones.
Reduction: The primary product is 3-chloro-4-methylaniline.
Substitution: Products vary based on the nucleophile used, such as 3-hydroxy-4-methylaniline.
Applications De Recherche Scientifique
3-Chloro-4-methylanilinium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methylanilinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroaniline: Lacks the methyl group at the fourth position.
4-Methylaniline: Lacks the chlorine atom at the third position.
3-Chloro-4-nitroaniline: Contains a nitro group instead of a methyl group.
Uniqueness
3-Chloro-4-methylanilinium hydrogen sulphate is unique due to the presence of both chlorine and methyl substituents on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
7745-88-2 |
|---|---|
Formule moléculaire |
C7H10ClNO4S |
Poids moléculaire |
239.68 g/mol |
Nom IUPAC |
(3-chloro-4-methylphenyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C7H8ClN.H2O4S/c1-5-2-3-6(9)4-7(5)8;1-5(2,3)4/h2-4H,9H2,1H3;(H2,1,2,3,4) |
Clé InChI |
RMTRDZIMQHDKDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[NH3+])Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


